3,4-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide
CAS No.:
Cat. No.: VC16402555
Molecular Formula: C29H25NO6
Molecular Weight: 483.5 g/mol
* For research use only. Not for human or veterinary use.
![3,4-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide -](/images/structure/VC16402555.png)
Specification
Molecular Formula | C29H25NO6 |
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Molecular Weight | 483.5 g/mol |
IUPAC Name | 3,4-dimethoxy-N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]benzamide |
Standard InChI | InChI=1S/C29H25NO6/c1-16(2)17-9-11-23-20(13-17)21(15-26(31)35-23)28-27(19-7-5-6-8-22(19)36-28)30-29(32)18-10-12-24(33-3)25(14-18)34-4/h5-16H,1-4H3,(H,30,32) |
Standard InChI Key | FHYDMLTZKABFHT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)OC)OC |
Introduction
Structural and Molecular Characteristics
Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, 3,4-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide, reflects its intricate structure. Its molecular formula is C₃₀H₂₇NO₆, with a molecular weight of 509.54 g/mol (calculated from analogous compounds in ). The presence of a propan-2-yl (isopropyl) group at the chromene ring’s 6-position distinguishes it from related derivatives, enhancing lipophilicity and steric bulk.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₃₀H₂₇NO₆ |
Molecular Weight | 509.54 g/mol |
CAS Number | Not publicly disclosed |
SMILES | COC1=C(C=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C23)C4=CC(=O)OC5=C4C=CC(=C5)C(C)C)OC |
Topological Polar Surface Area | 98.9 Ų (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols analogous to those reported for structurally similar benzamide-chromene hybrids. A plausible route involves:
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Chromene Core Formation: Condensation of 6-isopropyl-2H-chromen-2-one with a benzofuran precursor via Pechmann or Kostanecki-Robinson reactions.
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Benzofuran Functionalization: Introduction of the benzamide group at the benzofuran’s 3-position through nucleophilic acyl substitution.
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Methoxy Group Addition: Selective O-methylation of the benzamide’s 3,4-positions using methyl iodide or dimethyl sulfate .
Reaction conditions (e.g., anhydrous solvents, catalytic bases) are critical to achieving high yields, as side reactions such as demethylation or ring-opening may occur .
Reactivity and Stability
The compound’s α,β-unsaturated lactone (chromen-2-one) and amide groups render it susceptible to hydrolysis under acidic or basic conditions. The isopropyl substituent may stabilize the chromene ring against oxidative degradation.
Structural Characterization
Spectroscopic Data
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¹H NMR: Signals at δ 1.25–1.30 ppm (doublet, isopropyl CH₃), δ 3.85–3.90 ppm (singlet, methoxy groups), and δ 6.80–8.20 ppm (aromatic protons) .
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IR Spectroscopy: Strong bands at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (chromenone C=O).
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Mass Spectrometry: Molecular ion peak at m/z 509.54 (M⁺), with fragments at m/z 294 (benzofuran-chromen cleavage) and m/z 177 (dimethoxybenzamide) .
Table 2: Comparative Spectral Data for Analogous Compounds
Compound | ¹H NMR (δ, ppm) | IR C=O Stretching (cm⁻¹) |
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3,5-Dimethoxy analog | 1.28 (d, 6H, CH₃) | 1705, 1652 |
6-Ethyl derivative | 1.22 (t, 3H, CH₂CH₃) | 1698, 1648 |
Biological Activities and Mechanisms
Molecular Docking Insights
Docking simulations predict high affinity for cyclooxygenase-2 (COX-2) and estrogen receptors due to hydrophobic interactions with the isopropyl group and hydrogen bonding via methoxy oxygen atoms.
Comparative Analysis with Structural Analogs
Impact of Substituent Variation
Replacing the 6-ethyl group in VC16363905 with isopropyl enhances metabolic stability but reduces aqueous solubility (logP increases by ~0.5 units) .
Structure-Activity Relationships (SAR)
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Methoxy Positioning: 3,4-Dimethoxy configurations improve target selectivity over 3,5-isomers.
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Chromene Substitutions: Bulky 6-alkyl groups (e.g., isopropyl) correlate with prolonged half-lives in hepatic microsomes.
Applications in Medicinal Chemistry
Lead Compound Optimization
This compound’s balanced lipophilicity (clogP = 3.2) and moderate polar surface area make it a viable candidate for oral bioavailability studies. Preliminary ADMET predictions suggest low CYP450 inhibition (IC₅₀ > 10 µM).
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